molecular formula C7H13Cl2NO B14745884 N,N-bis(2-chloroethyl)propanamide

N,N-bis(2-chloroethyl)propanamide

Cat. No.: B14745884
M. Wt: 198.09 g/mol
InChI Key: XXUDVJKECOCFOG-UHFFFAOYSA-N
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Description

N,N-bis(2-chloroethyl)propanamide is a synthetic organic compound belonging to the class of nitrogen mustards, which are well-known for their potent alkylating activity. As a bis(2-chloroethyl)amine derivative, its core structure is characterized by a central nitrogen atom linked to two 2-chloroethyl groups and a propanamide moiety . This class of compounds is primarily investigated for its ability to function as a DNA alkylating agent. The proposed mechanism of action involves the compound forming highly reactive aziridinium ion intermediates in vivo, which covalently bind to nucleophilic sites on DNA strands. This binding leads to the formation of intrastrand and interstrand DNA cross-links, which disrupts DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cells . In a research context, this compound is valued as a key intermediate in medicinal chemistry for the design and synthesis of novel anti-cancer candidate drugs. Linking nitrogen mustard groups to other pharmacophores, such as chromone scaffolds, is a established strategy to develop targeted therapies with potentially stronger antitumor activities and lower side effects . Its primary research applications are in oncology, particularly in studies focused on breast cancer and leukemia cell lines, where it is used to study DNA damage response, cell cycle arrest (such as in the G2/M phase), and metastatic behaviors like cell invasion and adhesion . Further research explores its role in generating intracellular reactive oxygen species (ROS) as part of its cytotoxic profile . The product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C7H13Cl2NO

Molecular Weight

198.09 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)propanamide

InChI

InChI=1S/C7H13Cl2NO/c1-2-7(11)10(5-3-8)6-4-9/h2-6H2,1H3

InChI Key

XXUDVJKECOCFOG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(CCCl)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-bis(2-chloroethyl)propanamide can be synthesized through the reaction of propanamide with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like chloroform or dichloromethane. The general reaction scheme is as follows:

Propanamide+2(2-chloroethylamine hydrochloride)This compound+2HCl\text{Propanamide} + 2 \text{(2-chloroethylamine hydrochloride)} \rightarrow \text{this compound} + 2 \text{HCl} Propanamide+2(2-chloroethylamine hydrochloride)→this compound+2HCl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-chloroethyl)propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Formation of N,N-bis(2-hydroxyethyl)propanamide or other substituted derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

N,N-bis(2-chloroethyl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its alkylating properties and potential use in biochemical assays.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-bis(2-chloroethyl)propanamide involves the alkylation of nucleophilic sites in biological molecules. The compound forms covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This alkylation process can induce cell death, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes critical differences between N,N-bis(2-chloroethyl)propanamide and structurally related nitrogen mustards:

Compound Name Structural Features Key Properties/Activities Applications References
This compound Propanamide backbone with bis(2-chloroethyl) groups Selective MAOB substrate; moderate toxicity Targeted cancer therapy, polymer supports
MP-MUS Propanamide with 1-methyl-1,2,3,6-tetrahydropyridinyl "seeker" moiety High MAOB selectivity; low neural toxicity Glioblastoma treatment
HN2 (N,N-Bis(2-chloroethyl)methylamine) Methylamine backbone High reactivity; non-selective alkylation Chemotherapy, chemical warfare
N,N-Bis(2-chloroethyl)aniline Aniline backbone with bis(2-chloroethyl) groups Electron density modulated by metal complexes Anticancer Ru/Fe complexes
N,N-Bis(2-chloroethyl)phosphorodiamidic acid Phosphorodiamidic acid backbone Prodrug requiring metabolic activation Metabolite of cyclophosphamide
2-Acetamido-N,N-bis(2-chloroethyl)propanamide Propanamide with acetamido substituent Enhanced solubility; potential reduced toxicity Experimental antitumor agent

Key Comparative Findings

Reactivity and Selectivity
  • This compound vs. HN2 : The propanamide backbone in the former reduces systemic toxicity compared to HN2, a smaller, more reactive compound with indiscriminate alkylation . HN2’s methylamine group lacks targeting moieties, leading to broader cytotoxicity.
  • MP-MUS: Incorporation of a tetrahydropyridinyl group enhances selectivity for monoamine oxidase B (MAOB), enabling targeted delivery to glioblastoma cells while sparing healthy neurons .
Electron Density and Metal Interactions
  • N,N-Bis(2-chloroethyl)aniline : In rhodium complexes, the N-atom’s electron density (δ = 3.96 ppm in Ru vs. 4.01 ppm in Fe complexes) influences alkylation efficiency. The propanamide analogue’s lack of aromaticity may reduce DNA intercalation but improve metabolic stability .
Metabolism and Prodrug Design
  • N,N-Bis(2-chloroethyl)phosphorodiamidic acid : Unlike propanamide derivatives, this cyclophosphamide metabolite requires hepatic activation via cytochrome P450 enzymes, prolonging its therapeutic window .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-bis(2-chloroethyl)propanamide, and how is structural purity validated?

  • Methodological Answer : The compound can be synthesized via suspension polymerization using methyl acrylate and divinylbenzene as co-polymer/cross-linker agents, followed by functionalization with chloroethyl groups. Structural validation requires ¹H NMR to confirm chloroethyl substituents (δ ~3.6–4.0 ppm for CH₂Cl groups) and LC-MS to verify molecular weight (e.g., [M+H]⁺ at m/z ~213.06 for C₆H₁₀Cl₂N₂O₂). Purity is assessed via LC–MS retention time alignment with synthetic standards .

Q. How are spectroscopic techniques applied to characterize this compound and its derivatives?

  • Methodological Answer : ¹H NMR and LC-MS are critical for structural confirmation. For example, chloroethyl groups exhibit distinct triplet signals in ¹H NMR (δ ~3.6–4.0 ppm), while LC-MS (ESI) provides molecular ion peaks and fragmentation patterns. Comparative analysis with synthesized analogs (e.g., bis(2-chloroethyl)acrylamide derivatives) helps resolve overlapping signals .

Q. What safety protocols are essential for handling chloroethyl-substituted compounds in laboratory settings?

  • Methodological Answer : Due to alkylating potential (similar to nitrogen mustards), strict PPE (gloves, goggles, lab coats) and fume hoods are mandatory. Storage in airtight containers under inert gas (N₂/Ar) prevents degradation. Regulatory compliance (e.g., OSHA standards) requires recordkeeping for exposure incidents and waste disposal .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometry and calculates vibrational spectra (e.g., C-Cl stretching at ~600–700 cm⁻¹). Hirshfeld surface analysis identifies intermolecular interactions, while Molecular Electrostatic Potential (MEP) maps predict nucleophilic/electrophilic sites. These methods are validated against experimental IR/Raman data .

Q. What catalytic applications exist for chloroethyl-functionalized polymers derived from this compound?

  • Methodological Answer : The compound serves as a precursor for porous organic polymers (POPs) functionalized with phosphine groups. These POPs immobilize Rh(I) catalysts for alkene hydrogenation, achieving >95% conversion under mild conditions (25°C, 1 atm H₂). Catalyst recyclability (>5 cycles) is tested via ICP-MS to quantify Rh leaching .

Q. How does the alkylation mechanism of this compound compare to nitrogen mustards (e.g., HN1)?

  • Methodological Answer : The compound’s β-chloroethyl groups undergo nucleophilic substitution, forming aziridinium intermediates that alkylate DNA (e.g., guanine N7 positions). Kinetic studies (UV-Vis, HPLC) compare its reactivity with HN1, which has a tertiary amine backbone. Computational docking (AutoDock Vina) models DNA adduct formation efficiency .

Q. What strategies stabilize this compound against hydrolysis in aqueous environments?

  • Methodological Answer : Buffering at pH 6–7 reduces hydrolysis rates. Derivatization with thioamide groups (via Na-mediated substitution of chloroethyl with thiols) enhances stability. Accelerated degradation studies (40°C, 75% humidity) monitor hydrolysis products via LC-MS .

Q. How does structural modification (e.g., oxamide vs. propanamide backbones) influence biological activity?

  • Methodological Answer : N,N′-Bis(2-chloroethyl)oxamide analogs (C₆H₁₀Cl₂N₂O₂) exhibit reduced cytotoxicity compared to propanamide derivatives due to steric hindrance from the oxalate moiety. IC₅₀ values are determined via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .

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